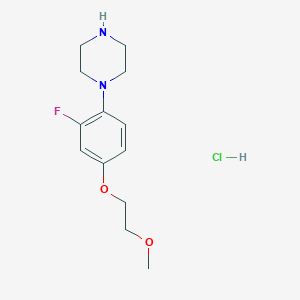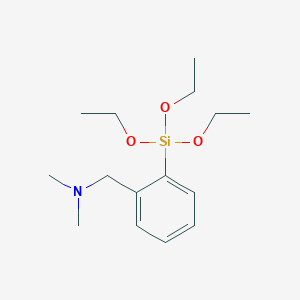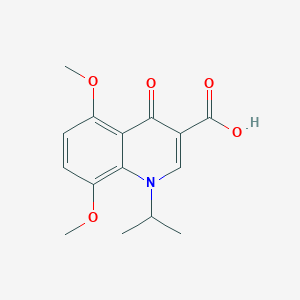
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethoxycarbonylamino group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.
科学的研究の応用
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Methyl 2-((aminocarbonyl)amino)-3-nitrobenzoate: Similar structure but with an aminocarbonyl group instead of an ethoxycarbonyl group.
Ethyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-((ethoxycarbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group at the para position.
Uniqueness: Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions in chemical and biological systems. The combination of the nitro group and the ethoxycarbonylamino group provides distinct chemical properties that are valuable in various applications.
特性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15) |
InChIキー |
UWAPGQCUMRNSNS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)





![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)
